molecular formula C13H23NO3 B11721844 Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate

Cat. No.: B11721844
M. Wt: 241.33 g/mol
InChI Key: MWFPZWKGILXLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate is a chemical compound that features a cyclohexane ring substituted with a piperidine moiety and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate typically involves the reaction of 4-hydroxycyclohexanecarboxylic acid with piperidine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, which can modulate neurological activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-4-yloxy)benzoate
  • Methyl 4-(piperidin-4-yloxy)butanoate
  • Methyl 4-(piperidin-4-yloxy)hexanoate

Uniqueness

Methyl 4-(piperidin-4-yloxy)cyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

methyl 4-piperidin-4-yloxycyclohexane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-16-13(15)10-2-4-11(5-3-10)17-12-6-8-14-9-7-12/h10-12,14H,2-9H2,1H3

InChI Key

MWFPZWKGILXLFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)OC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.